Scheffursoside C

Description

Properties

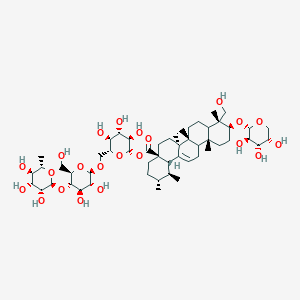

Molecular Formula |

C53H86O22 |

|---|---|

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C53H86O22/c1-22-10-15-53(48(67)75-47-41(65)37(61)35(59)28(72-47)20-69-44-42(66)38(62)43(27(18-54)71-44)74-46-40(64)36(60)33(57)24(3)70-46)17-16-51(6)25(32(53)23(22)2)8-9-30-49(4)13-12-31(73-45-39(63)34(58)26(56)19-68-45)50(5,21-55)29(49)11-14-52(30,51)7/h8,22-24,26-47,54-66H,9-21H2,1-7H3/t22-,23+,24+,26+,27-,28-,29?,30?,31+,32+,33+,34+,35-,36-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47+,49+,50+,51-,52-,53+/m1/s1 |

InChI Key |

FDSRWPZECMMOFD-AJZRVNSESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Origin and Bioproduction of Scheffursoside C

Botanical Sources and Distribution of Scheffursoside C-Producing Organisms

The primary source of this compound is plants belonging to the Schefflera genus, a member of the Araliaceae family.

The principal botanical source identified for this compound is Schefflera octophylla (Lour.) Harms. asean.org. This evergreen tree is a well-documented producer of a variety of triterpenoid (B12794562) saponins (B1172615), including this compound. asean.orgcornell.eduacs.orgnih.gov Research has consistently isolated and identified this compound from the leaves and other parts of S. octophylla. cornell.eduacs.orgnih.gov

Schefflera octophylla is geographically distributed throughout China, Indonesia, Lao PDR, and Vietnam. asean.org It commonly grows in secondary forests at altitudes below 1,000 meters in both tropical and subtropical regions. asean.org In Vietnamese folk medicine, the roots and leaves of this plant are utilized as a tonic, highlighting its ethnobotanical importance in the regions where it is found. asean.orgacs.org

The genus Schefflera is characterized by significant chemodiversity, particularly in its production of triterpenoids and their glycosides (saponins). mdpi.com While S. octophylla produces this compound, other species within the genus synthesize a diverse array of different saponins. For instance, Schefflera heptaphylla is known to contain compounds like 3-epi-betulinic acid 3-O-sulfate. researchgate.net Schefflera mannii has been found to produce unique saponins named manniosides. mdpi.com Similarly, researchers have isolated nine distinct triterpenoid saponins from the leaves and stems of Schefflera arboricola. nih.gov This diversity underscores the complex and species-specific nature of saponin (B1150181) biosynthesis within the Schefflera genus.

Table 1: Examples of Saponin Chemodiversity in Schefflera Species

| Species | Example Saponins/Triterpenoids Isolated | References |

|---|---|---|

| Schefflera octophylla | This compound, 3-epi-betulinic acid glycosides | asean.orgcornell.eduacs.org |

| Schefflera heptaphylla | 3-epi-betulinic acid 3-O-sulfate, ursolic acid derivatives | researchgate.net |

| Schefflera mannii | Manniosides G-J | mdpi.com |

| Schefflera arboricola | Oleanolic acid and rhamnopyranosyl-glucuronopyranosyl glycosides | nih.gov |

Advanced Isolation Methodologies for this compound

The isolation of pure this compound from plant material is a complex process that involves sophisticated extraction and chromatographic techniques.

The initial step involves the extraction of crude saponins from the plant biomass, typically the leaves of S. octophylla. acs.org An optimized protocol often begins with defatting the dried plant material using a non-polar solvent like chloroform. Following this, the biomass is exhaustively extracted with a polar solvent, most commonly methanol (B129727) (MeOH), using a Soxhlet apparatus to efficiently draw out the glycosidic compounds. acs.org The resulting methanolic extract contains a complex mixture of saponins, including this compound.

Achieving high-purity this compound requires a multistage chromatographic approach to separate it from other closely related saponins. acs.orgscribd.com The crude methanol extract is first subjected to flash chromatography on a normal-phase medium like silica (B1680970) gel. acs.org Further purification is often carried out using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, which separates molecules based on their size. acs.org The final purification step typically employs reverse-phase chromatography, such as on a Lichroprep RP-18 column or through High-Performance Liquid Chromatography (HPLC) with a C18 column. acs.orgresearchgate.net This multi-step process allows for the isolation of this compound in high purity (e.g., 0.027% yield from dried leaves) for structural elucidation and further research. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-epi-betulinic acid |

| 3-epi-betulinic acid 3-O-sulfate |

| Mannioside G |

| Mannioside H |

| Mannioside I |

| Mannioside J |

| Oleanolic acid |

| Scheffoleoside D |

| This compound |

| Scheffursoside E |

| Scheffursoside F |

Crystallization and Lyophilization Techniques for Pure this compound

The purification of this compound from plant extracts involves a multi-step process to obtain a pure, crystalline compound.

Crystallization:

Crystallization is a crucial technique for separating and purifying saponins from a mixture. acs.orgacs.org The process often involves the use of a solvent system, such as a methanol and water mixture, to selectively crystallize the target compound. acs.orgacs.org For instance, in the crystallization of asiaticoside, another triterpenoid saponin, a methanol-water system was effectively used to achieve high purity. acs.orgacs.org The yield and purity of the crystallized saponin can be further enhanced through recrystallization. acs.org Factors such as solvent composition and crystallization time are optimized to maximize the yield and purity of the final product. acs.org

Lyophilization:

Following crystallization and other purification steps, lyophilization, or freeze-drying, is employed to obtain a dry and stable product. mdpi.comgoogle.commdpi.com This process involves freezing the saponin solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. mdpi.comgoogle.com Lyophilization is favored as it effectively preserves the chemical composition and appearance of the saponin. mdpi.com Studies on other saponins have shown that freeze-dried samples retain higher total saponin content compared to other drying methods like hot air drying. mdpi.com To ensure a homogenous lyophilized product, solvent exchange may be necessary prior to freeze-drying, especially if the initial purification solvent has unfavorable freezing properties. google.comgoogle.com

Biosynthetic Pathways of this compound

The biosynthesis of this compound follows the general pathway of triterpenoid saponins, a complex multi-step process occurring within the plant cell. mdpi.comnih.gov

Proposed Precursor Molecules in Triterpenoid Saponin Biosynthesis

The journey to this compound begins with simple precursor molecules. The fundamental building blocks are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). biorxiv.orgtandfonline.comfrontiersin.org These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. biorxiv.orgtandfonline.com

Through a series of condensation reactions, IPP and DMAPP are used to form farnesyl pyrophosphate (FPP), a 15-carbon molecule. frontiersin.org Two molecules of FPP are then joined "head-to-head" to create the 30-carbon linear precursor, squalene (B77637). mdpi.comfrontiersin.org Squalene is then oxidized to form 2,3-oxidosqualene (B107256), a critical intermediate that serves as the direct precursor for the synthesis of the triterpenoid backbone. mdpi.comnih.govnih.gov The cyclization of 2,3-oxidosqualene is a pivotal branch point, leading to the formation of either sterols (primary metabolites) or a vast array of triterpenoids (secondary metabolites), including the backbone of this compound. uoa.grnih.govpnas.org

Enzymatic Steps and Putative Gene Clusters Involved in Glycosylation and Triterpene Backbone Formation

The formation of the diverse structures of triterpenoid saponins is orchestrated by several key enzyme families. nih.govbiorxiv.orgfrontiersin.org

Triterpene Backbone Formation:

The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govmdpi.com Different OSCs can produce a variety of triterpene skeletons, such as β-amyrin, which is a common precursor for oleanane-type saponins. uoa.grpnas.org Following the initial cyclization, the triterpene backbone undergoes a series of modifications, primarily oxidations, which are mediated by cytochrome P450 monooxygenases (CYP450s). uoa.grfrontiersin.orgmdpi.com These enzymes introduce hydroxyl, carboxyl, or other functional groups to the backbone, creating a diverse array of sapogenins. biorxiv.orgresearchgate.net

Glycosylation:

The final step in the biosynthesis of this compound is glycosylation, where sugar moieties are attached to the sapogenin backbone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.orgacs.org UGTs transfer sugar molecules, such as glucose or xylose, from an activated sugar donor (e.g., UDP-glucose) to the aglycone, forming the final saponin. frontiersin.orgacs.orgnih.gov The number and type of sugar chains attached significantly contribute to the structural diversity and biological activity of the saponin. frontiersin.org

Gene Clusters:

In many plants, the genes encoding the enzymes for a specific biosynthetic pathway are physically clustered together in the genome. tandfonline.com These biosynthetic gene clusters facilitate the coordinated expression of all the necessary enzymes for the production of a particular metabolite. tandfonline.com Gene clusters for triterpenoid saponin biosynthesis have been identified in several plant species, including oat and Lotus japonicus. tandfonline.compnas.org These clusters typically contain genes for OSCs, CYP450s, and UGTs, highlighting the organized nature of saponin biosynthesis at the genetic level. tandfonline.com

Regulation of Biosynthesis and Metabolic Flux Analysis

The production of triterpenoid saponins is a tightly regulated process, controlled at both the transcriptional and post-translational levels.

Regulation of Biosynthesis:

Metabolic Flux Analysis:

Metabolic flux analysis is a powerful tool used to understand and quantify the flow of metabolites through a biosynthetic pathway. biorxiv.orgresearchgate.net By analyzing the concentrations of intermediates and the expression levels of biosynthetic genes, researchers can identify rate-limiting steps and potential targets for metabolic engineering. researchgate.net For example, studies have shown that overexpressing genes like squalene synthase can increase the metabolic flux towards triterpenoid biosynthesis, leading to higher saponin accumulation. researchgate.net

Biotechnological Production and Sustainable Sourcing of this compound

The demand for plant-derived compounds for various applications has driven the development of biotechnological methods for their production, offering a sustainable alternative to harvesting from wild or cultivated plants.

Plant Cell Culture and Organ Culture for Enhanced Production

Plant cell and organ cultures are promising platforms for the production of valuable secondary metabolites like this compound. cabidigitallibrary.orgnih.gov

Cell and Organ Culture Systems:

Cell Suspension Cultures: These cultures involve growing plant cells in a liquid medium, which allows for uniform growth conditions and easier extraction of the desired compounds. cabidigitallibrary.orgnih.gov

Hairy Root Cultures: These are induced by infecting plant tissues with Agrobacterium rhizogenes and are known for their fast growth and stable production of secondary metabolites. cabidigitallibrary.org

Strategies for Enhanced Production:

Several strategies can be employed to enhance the production of saponins in in vitro cultures:

Elicitation: The addition of elicitors, such as coronatine (B1215496) or methyl jasmonate, to the culture medium can stimulate the production of secondary metabolites as a defense response. nih.gov For example, coronatine has been shown to significantly increase saponin production in Kalopanax septemlobus cell suspension cultures. nih.gov

Precursor Feeding: Supplying the culture with biosynthetic precursors can potentially increase the yield of the final product. cabidigitallibrary.org

Optimization of Culture Conditions: Fine-tuning factors like the composition of the culture medium, pH, and light can significantly impact cell growth and saponin accumulation. ujpronline.comtandfonline.com

These biotechnological approaches offer a controlled and sustainable means of producing this compound and other valuable saponins, independent of geographical and seasonal variations. nih.gov

Metabolic Engineering Strategies for Increased Biosynthetic Yields

The intricate biosynthetic pathway of this compound presents multiple targets for metabolic engineering to enhance its production. These strategies primarily focus on manipulating the genetic and regulatory networks within the plant or a heterologous system to channel metabolic flux towards the synthesis of this specific saponin.

The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is believed to follow the isoprenoid pathway. The initial steps involve the synthesis of 2,3-oxidosqualene from acetyl-CoA via the mevalonate (MVA) pathway. researchgate.netnih.gov The cyclization of 2,3-oxidosqualene is a critical branching point for the synthesis of sterols and triterpenoids. vjs.ac.vnmdpi.com For this compound, this cyclization is catalyzed by β-amyrin synthase to form the β-amyrin skeleton. researchgate.netthieme-connect.com This triterpenoid backbone then undergoes a series of oxidative modifications mediated by cytochrome P450 monooxygenases (P450s) and subsequent glycosylations catalyzed by UDP-dependent glycosyltransferases (UGTs) to yield the final this compound molecule. nih.govgoogle.com

Key strategies for metabolically engineering higher yields of this compound include the overexpression of genes encoding rate-limiting enzymes in its biosynthetic pathway. Identifying and upregulating the expression of specific β-amyrin synthase, P450s, and UGTs involved in its formation are primary objectives. google.com Conversely, down-regulating the expression of genes in competing pathways, such as those leading to phytosterol biosynthesis, could redirect metabolic precursors towards saponin production. vjs.ac.vn

Another promising avenue is the use of engineered microbial hosts, such as the yeast Saccharomyces cerevisiae, for heterologous production. researchgate.net This approach involves transferring the essential biosynthetic genes from Schefflera into the microbe, which can be cultivated in large-scale fermenters for more controlled and potentially higher-yield production of either the saponin aglycone or the fully glycosylated this compound. researchgate.net

Table 1: Putative Key Enzymes in the Biosynthesis of this compound and Potential Metabolic Engineering Targets

| Enzyme Class | Specific Enzyme (Putative) | Metabolic Engineering Strategy | Desired Outcome |

| Oxidosqualene Cyclase | β-Amyrin Synthase (βAS) | Overexpression of the βAS gene. | Increased production of the β-amyrin backbone. |

| Cytochrome P450s | Specific hydroxylases | Identification and overexpression of the P450 genes responsible for modifying the β-amyrin skeleton. | Enhanced conversion of β-amyrin to the immediate aglycone precursor. |

| Glycosyltransferases | Specific UGTs | Identification and overexpression of the UGT genes that attach sugar moieties to the aglycone. | Increased glycosylation to form the final this compound molecule. |

| Competing Pathway Enzyme | Cycloartenol (B190886) synthase | Down-regulation or knockout of the cycloartenol synthase gene. | Diversion of 2,3-oxidosqualene from phytosterol to saponin biosynthesis. |

In vitro Culture Systems for Sustainable Supply

The cultivation of plant cells, tissues, and organs in controlled laboratory environments offers a sustainable and reliable alternative to the harvesting of wild plants for the production of valuable secondary metabolites like this compound. nih.govresearchgate.net Various in vitro systems can be employed for the biomass production of Schefflera species and the subsequent extraction of this compound.

Callus and Cell Suspension Cultures: The initiation of callus (an undifferentiated mass of plant cells) from explants such as leaves or stems is a common starting point for in vitro production. researchgate.net These calli can be grown on a solid medium or transferred to a liquid medium to establish a cell suspension culture. researchgate.net Cell suspension cultures allow for homogenous mixing and easier scaling up in bioreactors, though they may sometimes yield lower concentrations of secondary metabolites compared to differentiated tissues.

Adventitious Root Cultures: For many medicinal plants, secondary metabolites are concentrated in the roots. Adventitious root cultures, which can be induced from various explants, offer a genetically stable and often high-yielding system for the production of root-derived phytochemicals. A study on Schefflera octophylla demonstrated the successful induction of adventitious roots from leaf explants cultured in vitro. frontiersin.org The highest rooting efficiency was achieved on a half-strength Murashige and Skoog (MS) medium supplemented with specific concentrations of the auxin NAA and sucrose (B13894), under light conditions. frontiersin.org This provides a foundational method for establishing root cultures for this compound production.

Elicitation and Culture Optimization: The production of secondary metabolites in plant cell cultures can often be enhanced through a process known as elicitation, where signaling molecules (elicitors) are added to the culture medium to trigger the plant's defense responses, which include the synthesis of compounds like saponins. Elicitors such as methyl jasmonate and salicylic (B10762653) acid have been shown to increase triterpenoid saponin production in various plant cell culture systems. The optimization of culture conditions, including the composition of the nutrient medium, pH, temperature, and light, is also crucial for maximizing biomass growth and saponin yield.

Bioreactors for Large-Scale Production: For commercial-scale production, in vitro cultures of Schefflera can be scaled up using bioreactors. These vessels provide a controlled environment for the large-scale cultivation of plant cells or organs in a liquid medium, allowing for efficient nutrient supply and process automation.

Table 2: Summary of In Vitro Culture Approaches for Schefflera Species

| In Vitro System | Explant Source | Key Findings/Potential Application | Reference |

| Adventitious Root Culture | Leaf disks of Schefflera octophylla | Successful induction on ½MS medium with 3 mg/L NAA and 30 g/L sucrose under light. Provides a basis for root biomass production for saponin extraction. | frontiersin.org |

| Callus and Cell Suspension | General plant tissues | A standard method for initiating in vitro cultures for secondary metabolite production. Allows for scalable production in bioreactors. | nih.govresearchgate.net |

| Elicitation | Cell/Organ Cultures | Application of elicitors like methyl jasmonate can significantly boost triterpenoid saponin yields. |

Chemical Synthesis and Modification of Scheffursoside C

Total Synthesis Approaches to Scheffursoside C

Currently, there are no published total synthesis routes for this compound. The development of a total synthesis would be a significant undertaking, requiring innovative solutions to assemble its complex architecture.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis is the process of breaking down a complex target molecule into simpler, commercially available starting materials. ocr.org.uk Strategic disconnections are chosen to simplify the structure effectively, often at key functional groups or ring junctions. clockss.orgnih.gov For a molecule like this compound, chemists would typically identify the core scaffold and key stereocenters to guide the disconnection strategy. However, without a known successful synthesis, any proposed retrosynthesis remains hypothetical.

Key Synthetic Intermediates and Stereocontrol Strategies

The creation of key synthetic intermediates with precise stereochemistry is a critical challenge in total synthesis. ias.ac.inchemrevise.org Strategies to control the three-dimensional arrangement of atoms (stereocontrol) are paramount for achieving the correct biologically active form of a natural product. researchgate.net The specific intermediates and stereocontrol methods for this compound are yet to be developed and reported.

Protecting Group Chemistry and Reaction Optimization

In multi-step syntheses, protecting groups are temporarily installed to mask reactive functional groups and prevent unwanted side reactions. The selection of appropriate protecting groups and the optimization of reaction conditions to maximize yield and efficiency are crucial for the success of a complex synthesis. The specific protecting group strategy and optimized reactions for a this compound synthesis have not been established.

Semi-synthesis of this compound and its Analogues

Semi-synthesis involves the chemical modification of a naturally occurring precursor that is structurally similar to the target molecule. This approach can be more efficient than total synthesis if a suitable starting material is readily available.

Advanced Spectroscopic Analysis for Structural Confirmation of Synthetic this compound and its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR, NOESY)

The structural elucidation of complex natural products like this compound heavily relies on advanced Nuclear Magnetic Resonance (NMR) techniques. While detailed, specific 2D NMR studies exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to similar triterpenoid (B12794562) saponins (B1172615) provide a clear framework for how its structure was likely determined and can be further analyzed.

Two-dimensional (2D) NMR spectroscopy is crucial for assembling the intricate structure of saponins. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. researchgate.net For this compound, these methods would be used to establish the connectivity of protons and carbons both within the 23-hydroxyursolic acid aglycone and the sugar moieties, as well as to determine the linkage points between the sugars and the aglycone. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY, are particularly important for determining the stereochemistry and conformation of the molecule. These experiments detect through-space interactions between protons, which helps in defining the relative orientation of different parts of the molecule, such as the linkages between the sugar units. researchgate.net

Information regarding the application of Solid-State NMR to this compound is not found in the current scientific literature. This technique is typically employed for studying the structure and dynamics of materials in the solid state and is less commonly used for the initial structure determination of soluble natural products unless they are difficult to crystallize or analyze in solution.

Table 1: Representative 2D NMR Techniques for the Structural Analysis of Saponins like this compound

| NMR Experiment | Information Provided | Relevance to this compound Structure |

| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Establishes the spin systems of individual sugar units and parts of the aglycone. |

| TOCSY | Correlates all protons within a given spin system. | Helps to identify all the protons belonging to a single sugar residue from a single cross-peak. |

| HSQC | Correlates protons directly to the carbons they are attached to. | Assigns carbon signals based on the known proton assignments. |

| HMBC | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). | Key for determining the linkages between sugar units and the attachment points of the sugar chains to the aglycone. |

| NOESY/ROESY | Detects through-space proximity of protons. | Determines the stereochemical arrangement and conformation of the glycosidic linkages and the aglycone. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the latest available research, there is no evidence to suggest that X-ray crystallography has been successfully used to determine the absolute stereochemistry and conformation of this compound. The successful application of this technique requires the compound to be crystallized into a single crystal of sufficient quality, which can be a significant challenge for complex and often amorphous natural products like saponins. scribd.com

While X-ray analysis of derivatives (such as a p-bromobenzoate derivative) is a common strategy to establish absolute stereochemistry for complex molecules, there are no reports of this method being applied to this compound. scribd.com Therefore, the stereochemical details of this compound have been primarily established through spectroscopic methods, particularly NMR, and by chemical correlation to known compounds. scribd.comethernet.edu.et

Molecular and Cellular Pharmacology of Scheffursoside C

Investigation of Biological Activities of Scheffursoside C in In Vitro Systems

In vitro studies are fundamental to characterizing the pharmacological profile of a novel compound. These experiments, conducted using cells in a controlled laboratory environment, allow for the elucidation of specific biological effects and mechanisms of action.

Triterpenoid (B12794562) saponins (B1172615) isolated from the Schefflera genus are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimalarial effects. researchgate.netnih.govresearchgate.net

Cytotoxic Activity: The cytotoxic potential of saponins from Schefflera species has been documented. For instance, saponins isolated from the leaves of Schefflera sessiliflora demonstrated appreciable cytotoxic activity against MCF-7 human breast cancer cell lines. tandfonline.comnih.gov Similarly, a saponin (B1150181) fraction from Schefflera arboricola was found to decrease the viability of MCF-7 cells. researchgate.net While these findings suggest that this compound may possess similar properties, specific studies quantifying its cytotoxic effect (e.g., IC₅₀ values) against various cancer cell lines are not extensively documented in the reviewed literature. The general mechanism for saponin cytotoxicity often involves interaction with cell membrane cholesterol, leading to pore formation and loss of membrane integrity. nih.gov

Anti-inflammatory Activity: Extracts from Schefflera octophylla, the plant source for compounds like this compound, have demonstrated significant anti-inflammatory activities in cellular models, such as inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. mdpi.com This suggests a potential mechanism of action through the modulation of inflammatory pathways. However, specific in vitro data on the direct effect of purified this compound on inflammatory markers like pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2, iNOS) is not detailed in the available research.

Anti-malarial Activity: Pharmacological reviews indicate that compounds isolated from the Schefflera genus have been associated with antiplasmodial activity. nih.gov While this compound is mentioned in the context of potentially active compounds, specific in vitro data against strains of parasites like Plasmodium falciparum are not available. taylorfrancis.comresearchgate.net

Identifying the molecular targets of a bioactive compound is crucial for understanding its mechanism of action. Modern drug discovery employs a variety of cell-based assays for this purpose. These assays can be broadly categorized as target-based or phenotypic.

For a compound like this compound, target identification would typically involve:

Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a particular pathway. A change in reporter signal upon treatment with the compound indicates modulation of that pathway.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for the assessment of a compound's effect on cell morphology, protein localization, and the status of various organelles, providing clues to its mechanism and potential toxicity.

Thermal Shift Assays: Cellular thermal shift assays (CETSA) can identify target engagement by observing how a compound affects the thermal stability of its protein targets within intact cells.

While these methods are standard for pharmacological investigation, their specific application to identify and validate the molecular targets of this compound has not been reported in the reviewed literature.

A compound's cytotoxic activity is a direct consequence of its impact on fundamental cellular processes such as viability, proliferation, and programmed cell death (apoptosis).

Cellular Viability and Proliferation: Cytotoxic agents typically reduce cell viability and inhibit proliferation in a dose-dependent manner. These effects are commonly quantified using colorimetric assays such as MTT, XTT, or WST-1, which measure the metabolic activity of living cells. A decrease in metabolic activity correlates with a reduction in cell number. While saponins from Schefflera are known to be cytotoxic, specific dose-response curves and IC₅₀ values for this compound are not available. tandfonline.comnih.gov

Apoptosis Induction: Apoptosis is a key mechanism through which many cytotoxic compounds, including saponins, eliminate cancer cells. nih.gov The induction of apoptosis can be detected through several methods:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (positive for both stains).

Caspase Activation Assays: Apoptosis is executed by a cascade of enzymes called caspases. Assays can measure the activity of key initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) to confirm apoptosis.

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of DNA into a characteristic ladder pattern, which can be visualized using gel electrophoresis.

Although apoptosis is a likely mechanism for the bioactivity of this compound, experimental studies confirming its ability to induce apoptosis and delineating the specific stages have yet to be published.

Elucidation of Molecular Mechanisms of Action of this compound

Understanding the molecular mechanism of a compound involves identifying its direct protein targets and the subsequent effects on intracellular communication networks.

The specific molecular targets of this compound have not yet been identified. For triterpenoid saponins in general, the primary interaction is often with sterols, particularly cholesterol, in the cell membrane. nih.gov This interaction can disrupt membrane fluidity and integrity, affecting the function of membrane-bound proteins such as receptors and ion channels.

Modern approaches to identify specific protein targets include:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.

Chemoproteomic Approaches: These methods use chemical probes derived from the bioactive compound to label binding partners directly in living cells, which are then identified by mass spectrometry.

Without such dedicated studies, the direct protein targets and specific ligand-receptor interactions for this compound remain speculative.

The biological activities of a compound are mediated by its ability to modulate one or more intracellular signaling pathways. The specific pathways affected by this compound have not been elucidated, which is a direct consequence of its molecular targets being unknown.

Based on the known activities of other cytotoxic and anti-inflammatory saponins, potential pathway modulations could include:

Apoptotic Pathways: If this compound induces apoptosis, it would modulate either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. This would involve the regulation of key protein families such as the Bcl-2 family (e.g., Bax, Bcl-2) and the activation of caspase cascades.

Inflammatory Pathways: For anti-inflammatory effects, this compound could potentially inhibit pro-inflammatory signaling pathways such as NF-κB or MAPK, which control the expression of inflammatory mediators like iNOS, COX-2, and various cytokines. mdpi.com

Table of Mentioned Compounds

| Compound Name | Class/Type |

| This compound | Triterpenoid Saponin |

| Scheffleraside C | Oleanane-type Saponin |

| Scheffleraside D | Lupane-type Saponin |

| Scheffoleoside D | Triterpenoid Saponin |

| Putranoside A | Saponin |

| 3α-hydroxy-lup-20(29)-ene-23,28-dioic acid | Triterpenoid |

| Acarbose | α-glucosidase inhibitor |

Impact on Gene Expression and Proteomics Profiles

Currently, there is a notable absence of published studies specifically investigating the impact of this compound on global gene expression or proteomic profiles. Such analyses are crucial for elucidating the comprehensive cellular response to a compound, identifying molecular pathways it modulates, and discovering potential biomarkers of its activity.

Gene Expression Analysis: Differential gene expression analysis, typically conducted using techniques like RNA sequencing (RNA-seq), allows researchers to compare the transcriptomes of cells treated with a compound to untreated controls. galaxyproject.orgbioconductor.orgebi.ac.uk This can reveal which genes are up- or down-regulated, providing insights into the biological processes affected. galaxyproject.orgebi.ac.uk For instance, an analysis of cells treated with this compound could uncover its influence on genes involved in apoptosis, inflammation, or cell cycle regulation. A typical workflow for such an analysis involves data upload, quality control, mapping reads to a reference genome, and statistical analysis to identify differentially expressed genes. galaxyproject.org

Proteomics Analysis: Proteomics studies, often employing mass spectrometry-based techniques, provide a snapshot of the proteins present in a cell at a given time. nih.govproteomics.comfmi.ch This is a powerful approach to understand the functional consequences of altered gene expression. nih.govresearchgate.net A proteomic analysis of cells exposed to this compound could identify changes in the abundance of proteins that are direct targets of the compound or are part of the downstream signaling cascades. Furthermore, proteomics can reveal post-translational modifications, offering deeper insights into the regulation of protein function. frontiersin.org

Given the reported biological activities of other saponins from the Schefflera genus, such as cytotoxic and anti-inflammatory effects, it is plausible that this compound could modulate the expression of genes and proteins associated with these processes. nih.govresearchgate.netresearchgate.net However, without direct experimental evidence, this remains speculative. Future research employing transcriptomic and proteomic approaches is necessary to delineate the specific molecular pathways affected by this compound.

Investigation of Post-Translational Modifications Induced by this compound

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and are critical for regulating their function, localization, and stability. nih.govembopress.org Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. nih.govembo.org

There are currently no specific studies that have investigated the post-translational modifications induced by this compound. The study of PTMs is a complex field, and identifying specific changes induced by a compound requires sophisticated analytical techniques, such as mass spectrometry. embo.orgmdpi.com

It is conceivable that this compound, like other bioactive compounds, could influence cellular signaling pathways that are heavily regulated by PTMs. embopress.orgresearchgate.net For example, if this compound were to inhibit or activate a specific kinase, it would lead to changes in the phosphorylation status of numerous downstream proteins. Similarly, it could affect other PTMs that play roles in various cellular processes. However, without dedicated research, the specific PTMs modulated by this compound remain unknown.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. scribd.com These studies help in the design of more potent and selective analogues.

Specific SAR and QSAR studies for this compound are not available in the current scientific literature. However, studies on other triterpenoid saponins provide a basis for understanding the potential structural determinants of activity for this class of compounds. phmethods.netnih.gov

For triterpenoid saponins, several structural features are known to influence biological activity:

The Aglycone Core: The type of triterpenoid skeleton (e.g., oleanane, ursane, lupane) is a key determinant of activity. For instance, in a study on saponins from Schefflera rotundifolia, compounds with a betulinic acid (lupane-type) aglycone exhibited the most potent cytotoxic activity. nih.govresearchgate.net

Sugar Chains: The number, type, and linkage of sugar moieties attached to the aglycone can significantly impact activity. The presence of specific sugar units, like L-rhamnose, has been suggested to facilitate cellular uptake. jst.go.jp The length and branching of the sugar chains can also modulate the potency and nature of the biological response. science.gov

Substitutions on the Aglycone: The presence and position of functional groups, such as hydroxyl or carboxyl groups, on the triterpenoid backbone are critical. For example, a carboxyl group at the C-28 position has been implicated as important for the nematicidal activity of some triterpenoid saponins. phmethods.netphmethods.net

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a particular biological effect. While a specific pharmacophore for this compound has not been defined, general pharmacophoric features for bioactive triterpenoid saponins can be inferred. These often include a combination of hydrophobic regions (the triterpenoid backbone) and hydrogen bond donors/acceptors (hydroxyl and carboxyl groups on the aglycone and sugar moieties). phcogj.comresearchgate.net The spatial relationship between these features is critical for interaction with biological targets.

Pharmacophore modeling for other triterpenoid saponins has been used to identify potential inhibitors for various targets, such as renin. phcogj.com Such an approach could be applied to this compound and its analogues to predict their activity against specific targets.

Computational models, such as QSAR, are used to develop mathematical relationships between the structural properties of compounds and their biological activities. phmethods.netnih.gov These models can then be used to predict the activity of new, unsynthesized analogues.

While no QSAR models have been developed specifically for this compound, studies on other triterpenoid saponins have demonstrated the utility of this approach. For example, a 2D-QSAR study on triterpenoid saponin analogues with nematicidal activity found a strong correlation between activity and the logarithm of the octanol/water partition coefficient (slogP), a measure of lipophilicity. phmethods.netphmethods.net Another study on triterpenoid saponins as Kirsten rat sarcoma (KRAS) inhibitors utilized 3D-QSAR methods like CoMFA and CoMSIA to build predictive models. nih.gov

The following table illustrates the type of data generated from a QSAR study on triterpenoid saponins with nematicidal activity. Note: This data is for a different set of saponins and is provided for illustrative purposes only.

| Compound | Actual Activity (pLC50) | Predicted Activity (pLC50) |

| Saponin A | 4.5 | 4.6 |

| Saponin B | 5.2 | 5.1 |

| Saponin C | 4.8 | 4.9 |

| Saponin D | 5.5 | 5.4 |

This is a hypothetical representation based on published QSAR studies of other saponins.

Cellular Uptake, Metabolism, and Intracellular Fate of this compound

The cellular uptake, metabolism, and intracellular fate of a compound are critical determinants of its pharmacological activity. For saponins, these processes are complex and not fully understood, particularly for individual compounds like this compound.

Cellular Uptake: The cellular uptake of triterpenoid saponins is generally considered to be challenging due to their high molecular weight and polarity. mdpi.com However, their amphiphilic nature allows them to interact with cell membranes. semanticscholar.org Several mechanisms have been proposed for the cellular entry of saponins:

Endocytosis: This appears to be a major pathway for saponin uptake. semanticscholar.org Some studies suggest that saponins can induce their own uptake through clathrin-mediated endocytosis. semanticscholar.org

Membrane Permeabilization: Saponins are known to interact with membrane cholesterol, which can lead to the formation of pores and increased membrane permeability. louisville.edunih.govmdpi.com This property is concentration-dependent and at higher concentrations can lead to cell lysis. semanticscholar.org

Role of Sugar Moieties: The sugar chains of saponins can influence their cellular uptake. As mentioned earlier, the presence of L-rhamnose has been suggested to facilitate this process. jst.go.jp

Metabolism: Information on the specific metabolism of this compound is not available. Generally, glycosides can be metabolized by intestinal microflora, which can cleave the sugar moieties to release the aglycone. taylorandfrancis.com These aglycones, being more lipophilic, may then be absorbed and undergo further metabolism in the liver, such as glycosylation, which facilitates their excretion. taylorandfrancis.comnih.gov The bioavailability of saponins is often low due to these metabolic processes and poor membrane permeability. nih.gov

Intracellular Fate: Once inside the cell, the fate of this compound is unknown. For some saponins that enter via endocytosis, they are initially localized in endosomes. semanticscholar.orgsoton.ac.uk A key step for their biological activity is often the escape from these endosomes into the cytosol, where they can interact with their molecular targets. semanticscholar.orgmdpi.com Some saponins have been shown to enhance the endosomal escape of other molecules, a property that is being explored for drug delivery applications. semanticscholar.orgacs.org The acidic environment of late endosomes and lysosomes appears to be important for the action of some saponins. semanticscholar.org

Membrane Permeability and Potential Transport Mechanisms

Specific experimental data on the membrane permeability of this compound is not available in current scientific literature. However, the behavior of triterpenoid saponins as a class suggests that this compound likely interacts with and affects the permeability of cellular membranes.

Triterpenoid saponins are amphipathic molecules, possessing both a hydrophobic (lipophilic) triterpenoid backbone and a hydrophilic (water-soluble) sugar moiety. innovareacademics.in This dual nature allows them to interact with the lipid bilayer of cell membranes. cambridge.orguni-heidelberg.de The proposed mechanism often involves the insertion of the hydrophobic aglycone into the lipid membrane, while the hydrophilic sugar chains remain in the aqueous environment. cambridge.org

This interaction can lead to the formation of pores or channels in the membrane, thereby altering its permeability. cambridge.orguni-heidelberg.de The extent of this permeabilizing effect can depend on several factors, including the specific structure of the saponin, the composition of the cell membrane (particularly the presence of cholesterol), and the concentration of the saponin. nih.govmdpi.com Some triterpenoid saponins can induce permeability changes in membranes independent of cholesterol. nih.gov

The cellular uptake of triterpenoid saponins can be influenced by their structural characteristics. For instance, the presence of L-rhamnose units in the sugar chain has been suggested to facilitate the cellular uptake of some saponins. jst.go.jp Conversely, the substantial molecular mass and high polarity of many triterpenoid saponins can negatively affect their cell permeability. mdpi.com The number, composition, and position of sugar chains on the triterpenoid skeleton are known to impact the cellular uptake of these compounds. nih.gov

Table 1: General Factors Influencing Membrane Permeability of Triterpenoid Saponins

| Factor | Description | Potential Impact on Permeability |

| Amphipathic Nature | Possesses both hydrophobic and hydrophilic regions. | Allows interaction with and insertion into the lipid bilayer. |

| Aglycone Structure | The specific triterpenoid backbone. | Influences the depth and nature of membrane insertion. |

| Glycosylation Pattern | Number and type of sugar moieties attached. | Affects solubility and interaction with membrane surface. |

| Membrane Composition | Presence of components like cholesterol. | Can be a target for saponin interaction and pore formation. |

| Concentration | Amount of saponin present. | Higher concentrations can lead to greater membrane disruption. |

This table is based on general properties of triterpenoid saponins and is for illustrative purposes. Specific data for this compound is not available.

Subcellular Localization and Distribution within Cells

There are no published studies on the specific subcellular localization and distribution of this compound within animal or human cells. The biosynthesis of triterpenoid saponins in plants involves enzymes located in the microsomal membranes, with the final saponin products often accumulating in the vacuoles. frontiersin.orgmdpi.com However, this does not inform on the distribution of exogenously administered this compound in target cells.

For triterpenoid saponins in general, their ability to permeate cell membranes suggests they could potentially distribute into various subcellular compartments. The ultimate subcellular destination would likely depend on the specific transport mechanisms involved and the physicochemical properties of the molecule. The process of saponins crossing the cell membrane and binding to different receptors is complex and not fully elucidated. jst.go.jp

Biotransformation Pathways and Metabolite Identification in Cellular Models

Specific biotransformation pathways and the identification of metabolites for this compound in cellular models have not been reported in the scientific literature. Generally, when ingested, triterpenoid saponins can be metabolized by the gut microbiota, which may cleave the sugar moieties, releasing the aglycone (sapogenin). innovareacademics.in This aglycone can then be absorbed.

Within cells, compounds undergo biotransformation, typically in two phases. Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups. mdpi.com Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. The specific enzymes involved in the metabolism of this compound and the resulting metabolites are currently unknown.

Pharmacodynamics of this compound in Preclinical In Vivo Models (Mechanistic Studies)

Detailed preclinical in vivo pharmacodynamic studies specifically investigating this compound are not available in the public domain. The following sections are based on the reported activities of extracts from the Schefflera genus and the broader class of triterpenoid saponins.

Target Engagement Studies in Animal Models

There is no information available from target engagement studies to identify the specific molecular targets of this compound in animal models. Research on other triterpenoid saponins suggests a variety of potential targets, but these are highly dependent on the specific structure of the saponin.

Mechanistic Efficacy in Established Disease Models (e.g., inflammation, oncology, infectious disease models, without therapeutic claims for humans)

While this compound itself has not been the subject of mechanistic efficacy studies in disease models, extracts from Schefflera octophylla, the plant from which it is isolated, have demonstrated biological activities. For instance, extracts of S. octophylla have shown anti-inflammatory effects. nih.govnih.gov Other species of the Schefflera genus have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.net

Triterpenoid saponins as a class are known to exhibit various biological effects that could be relevant to disease models. In oncology, for example, some triterpenoid saponins have been shown to inhibit cancer cell proliferation and induce apoptosis at low concentrations. frontiersin.org At higher concentrations, they can have a cytotoxic effect through the permeabilization of cell membranes. frontiersin.org Some saponins have also been investigated for their immunomodulatory activity. mdpi.com

Table 2: Reported Biological Activities of Extracts from Schefflera Species and Triterpenoid Saponins

| Biological Activity | Source/Compound Class | Potential Mechanistic Relevance |

| Anti-inflammatory | Schefflera octophylla extracts | Inhibition of inflammatory mediators. nih.govnih.gov |

| Anticancer | Triterpenoid Saponins | Induction of apoptosis, cell cycle arrest, cytotoxicity. frontiersin.org |

| Antiviral | Schefflera genus extracts | Interference with viral replication or entry. researchgate.netresearchgate.net |

| Immunomodulatory | Triterpenoid Saponins | Modulation of cytokine production and immune cell function. mdpi.com |

This table provides a general overview and is not specific to this compound. The therapeutic potential in humans has not been established.

Biomarker Identification and Validation in Preclinical Contexts

There are no published studies on the identification or validation of preclinical biomarkers associated with the activity of this compound. The identification of such biomarkers would require detailed mechanistic studies and in vivo experiments, which have not yet been conducted for this specific compound.

Advanced Analytical and Characterization Methodologies for Scheffursoside C

Quantitative Analysis of Scheffursoside C in Complex Biological and Plant Matrices

Accurate quantification of this compound in biological and plant-based samples is fundamental for pharmacokinetic, toxicological, and quality control studies. The complexity of these matrices, which contain numerous potentially interfering substances, requires highly selective and sensitive analytical methods. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are premier techniques for the quantitative analysis of target compounds in complex samples. nih.gov The choice between them is largely dictated by the physicochemical properties of the analyte. patsnap.com

For a compound like this compound, which as a saponin (B1150181) is expected to be a large, polar, and non-volatile molecule, LC-MS/MS is the more appropriate and widely used method. patsnap.comcreative-proteomics.com Analysis by GC-MS would necessitate a derivatization step to increase the compound's volatility and thermal stability, which can introduce complexity and potential variability into the analytical workflow. patsnap.com

The development of a robust LC-MS/MS method for this compound would typically involve:

Sample Preparation: The initial step involves extracting this compound from the matrix (e.g., plasma, urine, or a plant extract) and removing interfering components. researchgate.net This is often achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netnih.gov A well-designed extraction protocol is crucial for achieving high recovery and minimizing matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte. nih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the prepared sample. creative-proteomics.com A reversed-phase column (e.g., C18) is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and ionization efficiency. nih.gov

Detection and Quantification: The separated analyte is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like saponins (B1172615), generating protonated or deprotonated molecular ions. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. researchgate.net This process is highly selective and provides excellent sensitivity, enabling detection at very low concentrations. nih.gov

Method validation is performed to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effects, and the stability of the analyte under various conditions. nih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 50 mm length, <2 µm particle size) |

| Mobile Phase | Gradient elution with water (containing formic acid or ammonium (B1175870) acetate) and acetonitrile/methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | [M+H]⁺ → [Product Ion]⁺ or [M-H]⁻ → [Product Ion]⁻ |

| Internal Standard | A structurally similar compound (e.g., another saponin) |

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools in modern analytical chemistry. springernature.comresearchgate.netsaspublishers.com They provide a wealth of information from a single analytical run by combining the separation power of chromatography with the identification capabilities of spectroscopy. iosrjournals.org

For trace analysis of this compound, LC-MS/MS stands out due to its exceptional sensitivity and selectivity, allowing for quantification at the nanogram or even picogram level per milliliter. nih.govargus-analysen.de This capability is vital for pharmacokinetic studies where compound concentrations in biological fluids can be extremely low.

For metabolite profiling, more advanced hyphenated systems are employed to identify the biotransformation products of this compound in a biological system. nih.govmdpi.com

LC-MS/MS (Full Scan and MSn): In addition to quantitative MRM, the mass spectrometer can be operated in full scan mode to detect all ions within a mass range. Data-dependent scanning can then trigger fragmentation (MS/MS or MSn) of detected ions, providing structural information about unknown metabolites. nih.gov

LC-High Resolution MS (LC-HRMS): Coupling HPLC with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers allows for the determination of the exact mass of metabolites. This information is used to predict the elemental composition with high confidence, which is a critical step in identifying an unknown compound. argus-analysen.de

LC-NMR-MS: This powerful combination links liquid chromatography with both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. springernature.com While MS provides molecular weight and fragmentation data, NMR gives detailed information about the carbon-hydrogen framework of the molecule, enabling unambiguous structure elucidation of metabolites directly from a complex mixture without the need for isolation. nih.gov

| Technique | Primary Application |

|---|---|

| GC-MS | Analysis of volatile and semi-volatile compounds; requires derivatization for polar compounds. argus-analysen.de |

| LC-MS/MS | Highly sensitive and selective quantification (trace analysis) and identification of non-volatile compounds. nih.gov |

| LC-PDA | Separation and detection of compounds with a UV-Vis chromophore. |

| LC-NMR | Direct structural elucidation of separated compounds without isolation. researchgate.net |

| LC-NMR-MS | Comprehensive online structural analysis providing complementary molecular weight, fragmentation, and structural data. springernature.com |

Stereochemical Analysis and Chiral Separation of this compound and its Isomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.gov Enantiomers of the same compound can exhibit significantly different pharmacological or toxicological effects. Therefore, if this compound possesses chiral centers, it is crucial to separate and characterize its stereoisomers.

Chiral chromatography is the most common technique for separating enantiomers and diastereomers. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the isomers. sigmaaldrich.com The differential interaction leads to different retention times, allowing for their separation.

For a compound like this compound, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice. nih.gov The development of a chiral separation method involves screening a variety of CSPs under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline resolution. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most versatile and widely used for a broad range of chiral compounds. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative for chiral separations, often providing faster analysis and higher efficiency than HPLC. nih.govshimadzu.com

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., carbamates, esters) | Broad applicability for a wide range of chiral compounds. researchgate.net |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to silica (B1680970) | Compounds with π-acidic or π-basic aromatic rings. nih.gov |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Molecules that can fit into the hydrophobic cyclodextrin (B1172386) cavity. nih.gov |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Chiral amines, acids, and amino acids. nih.gov |

| Protein-based | Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Aqueous-based separations of diverse drug compounds. |

Once stereoisomers are separated, their absolute configuration must be determined. Optical rotation and circular dichroism (CD) are powerful chiroptical spectroscopic techniques for this purpose. libretexts.org

Optical Rotation (OR): This technique measures the angle to which a chiral compound rotates the plane of plane-polarized light. ubc.ca The specific rotation ([α]) is a characteristic physical property of a chiral molecule. While a simple OR measurement can distinguish between enantiomers (which will rotate light by equal and opposite angles), its true power lies in Optical Rotatory Dispersion (ORD), which measures the change in rotation as a function of wavelength. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this differential absorption versus wavelength. CD signals are only observed at wavelengths where the molecule absorbs light. ubc.ca The resulting spectrum, with its characteristic positive and negative peaks (known as the Cotton effect), serves as a sensitive probe of the molecule's three-dimensional structure and can be used to assign the absolute configuration of stereocenters, often through comparison with theoretical calculations or spectra of related compounds of known stereochemistry. ubc.ca

| Feature | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |

|---|---|---|

| Phenomenon Measured | Difference in the refractive index for left- and right-circularly polarized light. ubc.ca | Difference in the absorption of left- and right-circularly polarized light. libretexts.org |

| Wavelength Range | Measured across a broad range of wavelengths, including outside absorption bands. | Measured only within the absorption bands of a chromophore. ubc.ca |

| Spectral Appearance | Broad dispersion curves, often crossing the zero axis (Cotton effect). ubc.ca | Distinct positive and/or negative peaks corresponding to absorption bands. |

| Primary Application | Determination of absolute configuration, conformational analysis. | Higher resolution analysis of stereochemistry, secondary structure of biomolecules. ubc.ca |

Metabolomic Profiling of this compound in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. dbkgroup.org It provides a functional readout of the physiological state of a biological system. e-century.us Nontargeted metabolite profiling can be used to understand the biochemical effects of this compound or to identify its biotransformation products. nih.gov

A typical metabolomics workflow to study the effects of this compound would involve:

Experimental Design: Exposing a biological system (e.g., cell culture, animal model) to this compound, including a control group.

Sample Collection: Collecting biological samples (e.g., serum, urine, tissue) at specific time points. nih.gov

Metabolite Extraction: Quenching metabolic activity and extracting the small molecules from the samples.

Analytical Measurement: Analyzing the extracts using a high-throughput platform, most commonly LC-HRMS or GC-MS. creative-proteomics.comnih.gov

Data Processing: Raw analytical data is processed to detect peaks, align them across samples, and generate a data matrix of metabolite features versus samples.

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify metabolites that differ significantly between the control and treated groups. researchgate.net

Biomarker Identification and Pathway Analysis: Significantly altered metabolites are identified by comparing their mass, fragmentation pattern, and retention time to spectral libraries. These identified metabolites are then mapped onto biochemical pathways to reveal which cellular processes are perturbed by this compound. nih.gov

This approach can provide crucial insights into the compound's mechanism of action, identify potential biomarkers of its effect, and characterize its metabolic fate in a biological system. nih.govsemanticscholar.org

| Step | Description |

|---|---|

| 1. Sample Preparation | Collection of biological samples, quenching of metabolism, and extraction of metabolites. |

| 2. Data Acquisition | Analysis of extracts using LC-HRMS to generate chromatograms and mass spectra for all detected features. nih.gov |

| 3. Data Processing | Peak picking, deconvolution, retention time alignment, and normalization to create a feature matrix. |

| 4. Statistical Analysis | Univariate (e.g., t-test) and multivariate (e.g., PCA, PLS-DA) analysis to find significant features. researchgate.net |

| 5. Metabolite Identification | Matching significant features to databases (e.g., METLIN, HMDB) based on accurate mass, MS/MS spectra, and retention time. |

| 6. Biological Interpretation | Pathway analysis (e.g., using KEGG, MetaboAnalyst) to understand the biological context of the metabolic changes. |

Global Metabolomic Approaches to Understand Pathway Perturbations

No studies are available that have used global metabolomics to investigate the effects of this compound on metabolic pathways.

Targeted Metabolomics for this compound-Related Metabolites

There is no published research on targeted metabolomic analyses for this compound, its precursors, or its related metabolites.

Spectroscopic Techniques for Elucidating Conformational Dynamics

Specific studies using techniques such as Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) to investigate the conformational dynamics of this compound have not been reported.

To fulfill the user's request, primary research applying these specific analytical techniques to this compound would need to be conducted and published.

Future Directions and Emerging Research Avenues for Scheffursoside C

Exploration of Novel Mechanistic Biological Activities and Therapeutic Potential (Preclinical Focus)

Currently, there is a notable scarcity of specific preclinical studies on Scheffursoside C. While extracts from its source, Schefflera octophylla, have been noted for their antinociceptive and anti-inflammatory properties, the specific contribution of this compound to these effects remains unelucidated. A critical future direction is to initiate comprehensive preclinical investigations to uncover its pharmacological profile.

Future preclinical research should be meticulously designed to explore a range of potential therapeutic areas. Based on the known activities of structurally related triterpenoid (B12794562) saponins (B1172615), promising areas for investigation include:

Anti-inflammatory and Immunomodulatory Effects: A thorough examination of its impact on inflammatory pathways, cytokine production, and immune cell function is warranted.

Anticancer Activity: Many triterpenoid saponins exhibit cytotoxic effects against various cancer cell lines. Screening this compound against a panel of cancer cells could reveal potential as an anticancer agent.

Metabolic Disorders: A related compound, Acankoreagenin, has shown inhibitory activity against enzymes relevant to diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). mdpi.com This suggests that this compound and its analogues could be investigated for their potential in managing metabolic diseases.

Neuroprotective Properties: The exploration of its effects on neuronal cells and models of neurodegenerative diseases could open new avenues for its application.

These preclinical studies should focus on elucidating the underlying mechanisms of action, identifying molecular targets, and establishing a clear dose-response relationship.

Development of Advanced and Sustainable Synthetic Strategies for Complex this compound Analogues

The structural complexity of this compound, with its intricate triterpenoid core and multiple sugar moieties, presents a significant challenge to chemical synthesis. To date, a total synthesis of this compound has not been reported. The development of advanced and sustainable synthetic strategies is paramount for several reasons:

Access to Pure Material: Synthesis would provide a reliable source of pure this compound for biological testing, overcoming the limitations of isolation from natural sources.

Analogue Development: A robust synthetic route would enable the creation of a library of analogues with modified aglycone or sugar components. This is crucial for structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity and to optimize therapeutic properties.

Scalability: A sustainable and scalable synthetic process would be essential for any future therapeutic development.

Future synthetic efforts should focus on modular approaches that allow for the convergent assembly of the triterpenoid scaffold and the oligosaccharide chain. Innovations in glycosylation chemistry and C-H activation/functionalization will be instrumental in achieving an efficient synthesis.

Integration of Computational Approaches in this compound Research

Computational chemistry and bioinformatics offer powerful tools to accelerate research on this compound, even in the absence of extensive experimental data.

Molecular Docking and Dynamics Simulations for Precise Target Interaction Modeling

Once potential biological targets are identified through preclinical screening, molecular docking and dynamics simulations can provide invaluable insights into the binding interactions between this compound and these targets at an atomic level. nih.govmdpi.commdpi.comscirp.orgnih.gov These computational techniques can:

Predict the binding affinity and orientation of this compound within the active site of a target protein.

Identify the key amino acid residues involved in the interaction, guiding the design of site-directed mutagenesis experiments for target validation.

Simulate the dynamic behavior of the protein-ligand complex over time, providing a more realistic model of the biological system.

In Silico Screening for Identification of Novel Targets and Analogues

In silico screening methodologies can be employed to virtually screen large compound libraries against potential biological targets, or conversely, to screen a library of targets against this compound. This can help in:

Target Identification: Predicting novel biological targets for this compound, thereby expanding the scope of its potential therapeutic applications.

Analogue Discovery: Identifying new molecules with similar structural features to this compound that may possess enhanced biological activity.

Bioengineering and Synthetic Biology Approaches for Scalable and Controlled Production

Given the challenges associated with the chemical synthesis and natural extraction of complex saponins, bioengineering and synthetic biology present promising alternatives for the scalable and controlled production of this compound and its analogues. The biosynthesis of triterpenoid saponins involves a complex interplay of enzymes, including oxidosqualene cyclases, cytochrome P450 monooxygenases, and glycosyltransferases. nih.govresearchgate.neta2bchem.com

Future research in this area could focus on:

Metabolic Engineering of Microbial Hosts: Engineering common microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce the triterpenoid backbone of this compound. This would involve introducing the relevant biosynthetic genes from Schefflera octophylla into the microbial chassis.

Enzymatic Glycosylation: Utilizing engineered glycosyltransferases to attach the specific sugar moieties to the aglycone, allowing for the controlled synthesis of different glycosylated analogues.

Plant Cell Culture: Establishing and optimizing plant cell cultures of Schefflera octophylla as a controlled environment for the production of this compound.

These biotechnological approaches could provide a more sustainable and economically viable route for the large-scale production of this complex natural product.

Addressing Remaining Research Gaps and Overcoming Challenges in this compound Studies

The most significant challenge in the study of this compound is the current dearth of specific research on the compound itself. The primary research gap is the lack of fundamental biological and pharmacological data. Overcoming this will require a concerted effort to:

Secure a reliable supply of pure this compound: This is a prerequisite for any meaningful biological investigation.

Initiate broad-spectrum biological screening: To identify promising areas for in-depth preclinical studies.

Foster interdisciplinary collaborations: Bringing together natural product chemists, pharmacologists, synthetic chemists, and computational biologists will be essential to tackle the multifaceted challenges associated with this complex molecule.

The journey from a newly isolated natural product to a well-understood chemical entity with potential therapeutic applications is a long and arduous one. For this compound, this journey has just begun. The future directions outlined above provide a comprehensive roadmap for navigating this exciting scientific frontier.

Q & A

Q. How can researchers avoid overinterpretation of this compound’s therapeutic potential in preclinical studies?

- Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Clearly state limitations (e.g., lack of in vivo validation) in the discussion. Use language like “suggests” instead of “proves” and prioritize mechanism-of-action studies over speculative claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.